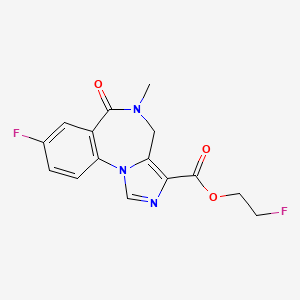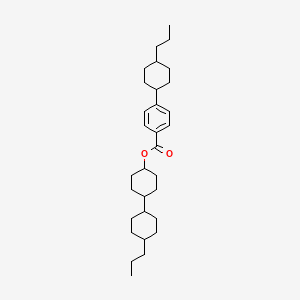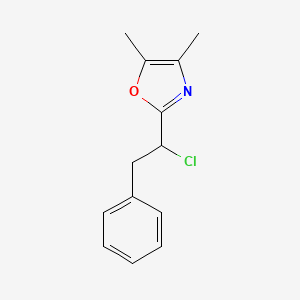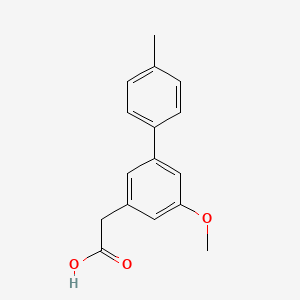
3'-(2-Fluoroethyl)flumazenil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(2-Fluoroethyl)flumazenil is a fluorinated derivative of flumazenil, a well-known benzodiazepine antagonist. This compound is primarily used in positron emission tomography (PET) imaging to study the distribution and density of benzodiazepine receptors in the brain. The addition of the 2-fluoroethyl group enhances its properties for imaging applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a diaryliodonium salt precursor with fluorine-18 in the presence of kryptofix 2.2.2 and potassium carbonate in dimethylformamide . Another method involves hydrolysis of a flumazenil precursor intermediate followed by esterification .
Industrial Production Methods
Industrial production of 3’-(2-Fluoroethyl)flumazenil involves automated radiosynthesis using fluorine-18. This process includes the use of an automated 18F-labeling synthesizer, which ensures high radiochemical yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3’-(2-Fluoroethyl)flumazenil undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses reagents such as lithium aluminum hydride.
Substitution: Can involve nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-(2-Fluoroethyl)flumazenil is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a radioligand in PET imaging to study the distribution of benzodiazepine receptors.
Biology: Helps in understanding the role of benzodiazepine receptors in various neurological disorders.
Industry: Employed in the development of new drugs targeting benzodiazepine receptors.
Mécanisme D'action
3’-(2-Fluoroethyl)flumazenil acts as a benzodiazepine antagonist by competitively inhibiting the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor complex . This inhibition prevents the effects of benzodiazepines on the central nervous system, making it useful in reversing benzodiazepine overdose and in PET imaging to study receptor distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flumazenil: The parent compound, used as a benzodiazepine antagonist.
[18F]Flumazenil: Another fluorinated derivative used in PET imaging.
[11C]Flumazenil: A carbon-11 labeled version used for similar imaging purposes.
Uniqueness
3’-(2-Fluoroethyl)flumazenil is unique due to its enhanced imaging properties, which result from the addition of the 2-fluoroethyl group. This modification allows for longer imaging sessions and better resolution in PET scans compared to other derivatives .
Propriétés
Numéro CAS |
676437-19-7 |
|---|---|
Formule moléculaire |
C15H13F2N3O3 |
Poids moléculaire |
321.28 g/mol |
Nom IUPAC |
2-fluoroethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H13F2N3O3/c1-19-7-12-13(15(22)23-5-4-16)18-8-20(12)11-3-2-9(17)6-10(11)14(19)21/h2-3,6,8H,4-5,7H2,1H3 |
Clé InChI |
FNQQVJPAJAYMIE-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)







![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)


![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
